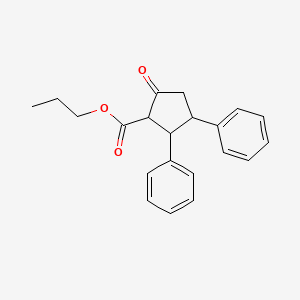

Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

Description

Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is a cyclopentanecarboxylate derivative characterized by a 5-oxo group, 2,3-diphenyl substituents, and a propyl ester moiety. Its synthesis typically involves esterification of the parent cyclopentanecarboxylic acid with propanol under optimized conditions (Method C), yielding a moderately lipophilic compound with solubility and reactivity profiles influenced by the propyl chain length .

Properties

CAS No. |

1772-54-9 |

|---|---|

Molecular Formula |

C21H22O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

propyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C21H22O3/c1-2-13-24-21(23)20-18(22)14-17(15-9-5-3-6-10-15)19(20)16-11-7-4-8-12-16/h3-12,17,19-20H,2,13-14H2,1H3 |

InChI Key |

UDSAQBHGHLEDPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following sections compare Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate with structurally analogous esters, focusing on synthetic efficiency, physicochemical properties, and biological activity. Data are derived from recent studies evaluating ester derivatives of 5-oxo-2,3-diphenylcyclopentanecarboxylic acid .

Key Findings :

- Longer ester chains (e.g., pentyl) require Method C, which involves prolonged reaction times and lower yields due to steric hindrance .

- The propyl ester’s 78% yield reflects a balance between chain length and synthetic efficiency.

Physicochemical Properties

Solubility and lipophilicity vary significantly with ester chain length:

| Compound | Solubility in Water (mg/mL) | LogP |

|---|---|---|

| Methyl derivative | 1.20 | 2.1 |

| Ethyl derivative | 0.85 | 2.8 |

| Propyl derivative | 0.45 | 3.4 |

| Pentyl derivative | 0.22 | 4.1 |

Trends :

- Solubility decreases with increasing ester chain length due to enhanced hydrophobicity.

- The propyl ester occupies an intermediate position, offering moderate solubility suitable for formulation in semi-polar solvents .

Key Insights :

- The propyl ester exhibits moderate activity, outperforming methyl/ethyl analogs but underperforming relative to the pentyl derivative.

- Increased chain length correlates with improved COX-2 inhibition, likely due to enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.